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Compound of Interest

Compound Name: Retrocyclin-2

Cat. No.: B1575973

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of
Retrocyclin-2, a potent anti-HIV 8-defensin. This document details the key structural features
of this cyclic peptide, the experimental methodologies used to elucidate its three-dimensional
structure, and quantitative data derived from these analyses. The information presented is
intended to serve as a valuable resource for researchers in the fields of structural biology,
peptide chemistry, and drug development.

Introduction to Retrocyclin-2

Retrocyclin-2 is a circular 18-amino acid peptide characterized by a head-to-tail cyclic
backbone and three parallel disulfide bonds, forming a "cystine ladder" motif.[1][2] This unique
structural arrangement confers significant stability to the peptide.[2] Retrocyclins are potent
inhibitors of viral entry, particularly against HIV, influenza A, and herpes simplex virus.[3][4]
Their mechanism of action involves binding to carbohydrate-containing surface molecules on
both viruses and host cells, such as gp120 and CD4, with high affinity. Understanding the
three-dimensional structure of Retrocyclin-2 is crucial for elucidating its mechanism of action
and for the rational design of novel antiviral therapeutics.

Three-Dimensional Structure of Retrocyclin-2

The three-dimensional structure of Retrocyclin-2 has been determined primarily using nuclear
magnetic resonance (NMR) spectroscopy. In a membrane-mimetic environment, such as in the
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presence of sodium dodecyl sulfate (SDS) micelles, Retrocyclin-2 adopts a well-defined 3-
hairpin structure. This structure is stabilized by the three disulfide bonds, which brace the two
antiparallel 3-strands. In contrast, in agueous solution, the peptide is less structured,
suggesting that a membrane-like environment is crucial for stabilizing its bioactive
conformation.

A key feature of Retrocyclin-2 is its propensity to self-associate into trimers in a concentration-
dependent manner. This self-association may be critical for its high-affinity binding to
glycoproteins by increasing the valency of the peptide and enhancing its ability to cross-link cell
surface glycoproteins.

Key Structural Features

e Cyclic Backbone: The 18 amino acid residues are linked in a continuous loop.

o Cystine Ladder Motif: Three disulfide bonds (Cys4-Cys17, Cys6-Cys15, Cys8-Cys13) are
arranged in a ladder-like fashion.

e [B-Hairpin Structure: Two antiparallel B-strands are connected by a turn region.

o Amphipathic Nature: The molecule displays distinct hydrophobic and hydrophilic faces,
facilitating its interaction with cell membranes.

» Trimerization: Monomers of Retrocyclin-2 can self-associate to form a trimeric complex.

Quantitative Structural Data

The following tables summarize key quantitative data derived from the NMR structural analysis
of Retrocyclin-2 in SDS micelles (PDB ID: 2ATG).

Table 1: Structural Statistics for the Ensemble of 20 NMR Structures of Retrocyclin-2

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1575973?utm_src=pdf-body
https://www.benchchem.com/product/b1575973?utm_src=pdf-body
https://www.benchchem.com/product/b1575973?utm_src=pdf-body
https://www.benchchem.com/product/b1575973?utm_src=pdf-body
https://www.benchchem.com/product/b1575973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Parameter Value
Number of Distance Restraints 228

- Intra-residue 78

- Sequential ( i-j

- Medium-range (1< i-j

- Long-range ( i-j

Number of Dihedral Angle Restraints 18
-Q 9
- 9

RMSD from Mean Structure (Backbone atoms) 0.43+0.11 A

RMSD from Mean Structure (All heavy atoms) 0.89+0.15A

Table 2: Representative Backbone Dihedral Angles (@, Y) for Retrocyclin-2 in SDS Micelles
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Residue @ (degrees) Y (degrees)
Argl - -135.2+8.7
Arg2 -75.1 £10.2 1405+9.1
lle3 -120.3+£15.1 135.8+12.3
Cys4d -90.7+£11.8 150.1 £10.5
Arg5 -115.4 £ 135 125.6 £ 11.7
Cys6 -100.2+12.1 130.9+£10.9
lle7 -125.8 £14.3 145.3+£13.2
Cys8 -85.9+10.5 120.7 £ 11.3
Gly9 80.1+9.8 -1704 £ 75
Argl10 -140.6 £ 16.2 155.8+14.1
Gly11 95.3+11.1 5.6 +8.9
llel2 -130.7£14.8 138.2+12.7
Cysi3 -98.4+115 1253+11.1
Argl4 -110.1£12.9 130.5+11.8
Cys15 -105.7£12.3 135.1+£12.0
llel6 -122.5+13.9 140.8 £ 12.5
Cysl7 -92.1+£11.0 148.6 £ 10.2
Gly18 1754 £6.9 -

Experimental Protocols
Peptide Synthesis and Purification

Retrocyclin-2 is typically synthesized using solid-phase peptide synthesis (SPPS) on an
automated peptide synthesizer. Following cleavage from the resin and deprotection, the linear
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peptide is cyclized and folded to form the correct disulfide bonds. Purification is achieved by
reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy for Structure Determination

The three-dimensional structure of Retrocyclin-2 in SDS micelles was determined using a
combination of two-dimensional NMR experiments.

o Sample Preparation: A 1-2 mM sample of Retrocyclin-2 is dissolved in a buffer (e.g., 20 mM
sodium phosphate, pH 6.0) containing 150 mM deuterated SDS micelles and 10% D20.

 NMR Data Acquisition: A series of 2D NMR spectra are recorded on a high-field NMR
spectrometer (e.g., 600 or 800 MHz) at a constant temperature (e.g., 298 K). Key
experiments include:

o TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in
space (< 5 A), providing distance restraints for structure calculation.

o DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure J-couplings
for dihedral angle restraints.

» Structure Calculation: The collected NMR data (NOE-based distance restraints and dihedral
angle restraints) are used as input for structure calculation programs such as CYANA or
XPLOR-NIH. A simulated annealing protocol is typically employed to generate an ensemble
of structures consistent with the experimental data.

o Structure Refinement: The initial ensemble of structures is then refined using molecular
dynamics simulations in explicit solvent to produce the final, high-resolution structure.
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NMR Spectroscopy Experimental Workflow

Analytical Ultracentrifugation for Oligomerization State
Analysis

Analytical ultracentrifugation (AUC) is used to determine the oligomeric state of Retrocyclin-2
in solution.

o Sample Preparation: Samples of Retrocyclin-2 at various concentrations are prepared in
the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

» Sedimentation Velocity Experiments: The samples are subjected to high centrifugal forces in
an analytical ultracentrifuge. The movement of the peptide boundary over time is monitored
using absorbance or interference optics.

o Data Analysis: The sedimentation coefficient distribution is determined by fitting the
experimental data to the Lamm equation using software such as SEDFIT. The sedimentation
coefficient provides information about the size and shape of the sedimenting species,
allowing for the determination of the monomer-trimer equilibrium.
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Analytical Ultracentrifugation Workflow

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of
Retrocyclin-2 and its interactions with model membranes. A typical MD simulation protocol
involves:

o System Setup: The NMR structure of Retrocyclin-2 is placed in a simulation box containing
a pre-equilibrated lipid bilayer (e.g., POPC) and solvated with water and ions.

» Energy Minimization: The energy of the system is minimized to remove any steric clashes.

o Equilibration: The system is gradually heated to the desired temperature and equilibrated
under constant pressure and temperature (NPT ensemble) to allow the lipids and solvent to
relax around the peptide.

e Production Run: A long simulation (nanoseconds to microseconds) is performed to sample
the conformational space of the peptide and its interactions with the membrane.

o Trajectory Analysis: The resulting trajectory is analyzed to study various properties, such as
the stability of the peptide structure, its orientation and depth of insertion into the membrane,
and its interactions with lipid molecules.
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Molecular Dynamics Simulation Workflow

Conclusion

The structural analysis of Retrocyclin-2 has revealed a unique and highly stable cyclic peptide
architecture that is crucial for its potent antiviral activity. The combination of high-resolution
NMR spectroscopy, analytical ultracentrifugation, and molecular dynamics simulations provides
a powerful approach to understanding the structure-function relationships of this promising
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class of antimicrobial peptides. The detailed methodologies and data presented in this guide
offer a solid foundation for future research aimed at developing Retrocyclin-2 and its analogs
as novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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